4-Iododibenzothiophene

Overview

Description

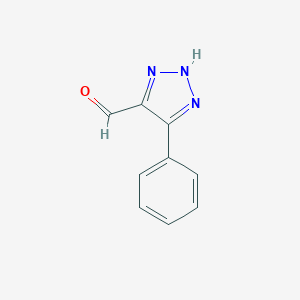

4-Iododibenzothiophene is a chemical compound with the linear formula C12H7IS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The molecular weight of this compound is 310.15 .

Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal .

Scientific Research Applications

Photochemistry and Photophysics

4-Iododibenzothiophene and its derivatives have been studied for their unique photochemical and photophysical properties. For example, halogen-substituted dibenzothiophene oxides, which include iodine substitutions, demonstrate enhanced quantum yields for deoxygenation, supporting the hypothesis of heavy atom effect on intersystem crossing-related mechanisms in photochemistry (Nag & Jenks, 2004).

Crystallography and Bonding Studies

Studies involving co-crystallization of halogenated compounds, including this compound derivatives, provide insights into hydrogen and halogen bonding in crystal structures. This research can guide the formation of novel molecular structures through directed crystallization (Takemura et al., 2014).

Electropolymerization and Conducting Metallopolymers

Electropolymerization of certain this compound-based complexes has been explored for creating conducting metallopolymers. These polymers show potential in applications like catalysis and electronic devices due to their unique optical and electrical properties (Wang, Guo, & Jones, 2019).

Hydrodesulfurization and Fuel Treatment

Research on dibenzothiophenes, including this compound derivatives, has significant implications in hydrodesulfurization, a key process in refining fossil fuels. Understanding the transformation mechanisms and reactivity of these compounds aids in developing more efficient methods for removing sulfur from fuels (Meille et al., 1997).

Polymer Synthesis and Optical Properties

This compound derivatives have been used in synthesizing polymers with unique optical properties. These polymers, containing thiophene or dibenzothiophene moieties, exhibit properties like photoluminescence, which are valuable for applications in optoelectronics and light-emitting devices (Mikroyannidis et al., 2004).

Biodesulfurization

In the field of biodesulfurization, dibenzothiophene and its derivatives, including iodinated variants, serve as model compounds for studying environmentally friendly methods to reduce sulfur content in petroleum. This research has broader implications in the development of sustainable industrial processes (Kilbane & Stark, 2016).

Safety and Hazards

4-Iododibenzothiophene is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Properties

IUPAC Name |

4-iododibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKILYZCQRUBEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332506 | |

| Record name | 4-Iododibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132034-89-0 | |

| Record name | 4-Iododibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODODIBENZOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding 4-Iododibenzothiophene?

A1: The research paper investigates the behavior of this compound when reacted with sodamide (NaNH2) as an aminating agent []. The study focuses on an unexpected rearrangement that occurs during this reaction, highlighting a unique reactivity pattern of this compound under these specific conditions [].

Q2: Does the research mention any specific applications of this compound or its derivatives?

A2: While the paper focuses on the fundamental reactivity of this compound in a specific chemical reaction, it doesn't delve into particular applications of the compound or its derivatives []. The study primarily contributes to the understanding of the compound's chemical behavior, which could be valuable for future research exploring its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

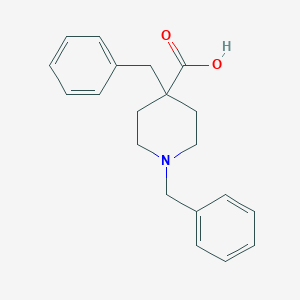

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)